N-(3,5-dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
Description
The compound N-(3,5-dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide is a structurally complex acetamide derivative featuring a tetrahydroisoquinolinone core, a 4-fluorobenzyl substituent, and a 3,5-dimethylphenyl acetamide moiety. This analysis focuses on comparing its structural and functional attributes with closely related compounds from published literature.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3/c1-17-12-18(2)14-21(13-17)28-25(30)16-32-24-5-3-4-23-22(24)10-11-29(26(23)31)15-19-6-8-20(27)9-7-19/h3-9,12-14H,10-11,15-16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNOSHVCWRIXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: 3,5-Dimethylphenyl vs. 2,5-Dimethylphenyl Substituents
The closest structural analog is N-(2,5-dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide (RN: 850906-00-2), which differs only in the methyl group positions on the phenyl ring (2,5 vs. 3,5) . Key comparative insights include:
- Lipophilicity: The 3,5-dimethylphenyl group may increase logP (octanol-water partition coefficient) due to reduced steric hindrance, improving membrane permeability.
- Synthetic Accessibility : The 2,5-isomer is more commonly reported, suggesting synthetic challenges in achieving regioselective methylation for the 3,5-derivative .
Functional Group Variations in Acetamide Derivatives
Pharmacopeial Forum (2017) documents acetamide analogs with distinct functional groups and backbones (e.g., hexan-2-yl chains, oxazinan cores) . Notable comparisons:
| Compound ID | Core Structure | Key Substituents | Hypothesized Target |
|---|---|---|---|
| Target Compound | Tetrahydroisoquinolinone | 4-Fluorobenzyl, 3,5-dimethylphenyl | Kinases/CNS receptors |
| PF 43(1)-e | Hexan-2-yl chain | Amino, hydroxy, diphenyl | Proteases (e.g., HIV-1 protease) |
| PF 43(1)-g | Hexan-2-yl chain | Acetamido, hydroxy | Antibacterial enzymes |
| PF 43(1)-h | Oxazinan | Benzyl, phenoxy | Peptidomimetic inhibitors |
- 4-Fluorobenzyl Group : Present in the target compound and absent in PF 43(1) derivatives, this group is associated with enhanced blood-brain barrier penetration and kinase selectivity .
- Acetamide vs. Formamido Groups : The target compound’s acetamide moiety (vs. formamido in PF 43(1)-f) likely improves metabolic stability by resisting hydrolysis .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Positional Isomerism : The 3,5-dimethylphenyl configuration in the target compound may offer superior target engagement compared to the 2,5-isomer due to optimized steric and electronic profiles.
- Fluorobenzyl Advantage : The 4-fluorobenzyl group, shared with compounds, is critical for hydrophobic interactions in kinase binding pockets, a feature absent in PF 43(1) derivatives .
- Metabolic Stability : The acetamide group in the target compound likely confers resistance to cytochrome P450-mediated degradation compared to formamido analogs (e.g., PF 43(1)-f) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
